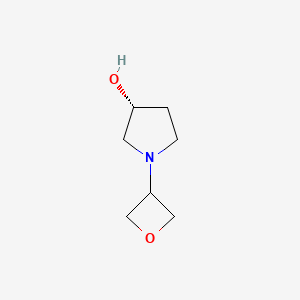

(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m1/s1 |

InChI-Schlüssel |

ORVAJNOIYUPTSI-SSDOTTSWSA-N |

Isomerische SMILES |

C1CN(C[C@@H]1O)C2COC2 |

Kanonische SMILES |

C1CN(CC1O)C2COC2 |

Herkunft des Produkts |

United States |

Chemical Transformations and Reactivity of R 1 Oxetan 3 Yl Pyrrolidin 3 Ol Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety and Subsequent Transformations

The significant ring strain of the oxetane ring (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, a key feature in its synthetic utility. acs.orgillinois.edu These reactions typically proceed via nucleophilic or acid-catalyzed pathways to relieve this strain, yielding functionalized 1,3-diols or their equivalents. researchgate.net The regioselectivity of the ring-opening is a critical aspect, largely governed by steric and electronic factors of the reactants and the chosen conditions. magtech.com.cn

The oxetane ring in derivatives of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol can be opened chemoselectively, leaving the pyrrolidine (B122466) core intact. The outcome of the reaction is highly dependent on the nature of the nucleophile and the presence or absence of an acid catalyst. magtech.com.cn

Nucleophilic Ring-Opening: Strong nucleophiles, such as organometallic reagents, amines, and thiols, typically attack the less sterically hindered carbon of the oxetane ring (C2 or C4) in an SN2 fashion. magtech.com.cn This regioselectivity is controlled by sterics. For an oxetane substituted at the 3-position, both methylene (B1212753) carbons are electronically similar, leading to potential mixtures if the rest of the molecule introduces significant steric bias.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for attack by weaker nucleophiles like water, alcohols, or halides. researchgate.netmagtech.com.cn Under acidic conditions, the reaction can proceed through a mechanism with more SN1 character. This pathway favors nucleophilic attack at the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn However, for a 3-substituted oxetane, this effect is minimal, and the reaction often leads to a 1,3-diol derivative.

The table below summarizes typical chemoselective ring-opening reactions.

| Reagent/Catalyst | Nucleophile | Predominant Site of Attack | Resulting Functional Group |

| R-MgBr, R-Li | C-Nucleophile | Less hindered C-atom | Primary/Secondary Alcohol |

| R₂NH | N-Nucleophile | Less hindered C-atom | γ-Amino Alcohol |

| R-SH / Base | S-Nucleophile | Less hindered C-atom | γ-Thio Alcohol |

| H₂O / H⁺ | O-Nucleophile | Either C-atom | 1,3-Diol |

| R-OH / Lewis Acid | O-Nucleophile | Either C-atom | 3-Alkoxy-1-propanol |

The energy stored in the strained oxetane ring can be harnessed to drive cascade or annulation reactions, enabling the rapid construction of more complex heterocyclic systems. nih.gov A one-pot process involving an initial ring-opening can be followed by an intramolecular cyclization to form a new ring.

An example of this strategy involves the intramolecular ring-opening of oxetane carboxamides with nitrogen heterocycles. nih.gov This type of reaction proceeds under metal-free basic conditions, where an amide is formed first, followed by an oxetane ring-opening and subsequent cyclization, affording high molecular complexity in a single step. nih.gov Another powerful cascade reaction involves the rearrangement of oxetane derivatives, such as the conversion of 3-(nitromethylene)oxetanes into isoxazoles. acs.org This process is proposed to proceed through a strained oxetene intermediate, which undergoes ring-opening by a nitronate anion, followed by dehydration to yield the isoxazole (B147169) product. acs.org

Functionalization and Derivatization of the Pyrrolidine Core

The pyrrolidine moiety of this compound possesses two key functional handles for derivatization: the secondary amine and the secondary hydroxyl group. mdpi.com These sites allow for a variety of modifications to tune the molecule's physicochemical properties.

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions.

N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, ethyl bromide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). N-alkylation at the endocyclic nitrogen atom of a thiazole (B1198619) ring has been reported as a common reaction pathway. nih.gov

N-Acylation: The nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This transformation converts the amine into an amide, which can alter the compound's hydrogen bonding capacity and basicity. The synthesis of N-substituted-glycyl-2-cyanopyrrolidines is a well-documented example of this strategy. hyphadiscovery.com

The secondary hydroxyl group on the pyrrolidine ring offers another site for diversification. Its reactivity is typical of a secondary alcohol. nih.gov

O-Acylation (Esterification): The hydroxyl group can be converted to an ester by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.

O-Alkylation (Etherification): Formation of an ether can be accomplished under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by treatment with an alkyl halide (Williamson ether synthesis).

Oxidation: The secondary alcohol can be oxidized to a ketone (pyrrolidin-3-one derivative) using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation removes the stereocenter at the C3 position.

Conversion to Halogens: The hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate) and subsequently displaced by a halide, or converted directly to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

The table below outlines common derivatization strategies for the pyrrolidine core.

| Site of Modification | Reaction Type | Reagents | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Pyrrolidine Nitrogen | N-Acylation | Acyl Chloride, Base | Amide |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| Pyrrolidine Hydroxyl | O-Acylation | Acid Anhydride, Pyridine | Ester |

| Pyrrolidine Hydroxyl | O-Alkylation | NaH, Alkyl Halide | Ether |

| Pyrrolidine Hydroxyl | Oxidation | PCC, DMP, or Swern | Ketone |

Role of R 1 Oxetan 3 Yl Pyrrolidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The unique three-dimensional structure of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol makes it an attractive component for the synthesis of complex molecules. The inherent chirality of the pyrrolidin-3-ol moiety provides a stereochemical foundation for asymmetric synthesis, enabling the construction of enantiomerically pure or enriched target molecules. The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, is a compact, polar, and sp³-rich motif. nih.gov Its incorporation into drug candidates has been shown to improve properties such as aqueous solubility and metabolic stability. nih.govnih.gov The combination of these two rings in one building block allows for the creation of intricate molecular architectures with desirable pharmacological profiles.

Utility in the Construction of Spirocyclic Systems

The structure of this compound is inherently suited for the construction of spirocyclic systems, where two rings share a single carbon atom. nih.gov The pyrrolidine (B122466) ring can be readily functionalized, and the oxetane can act as a key structural element in forming the spirocyclic junction. The synthesis of spirocyclic oxetanes has been a subject of interest in medicinal chemistry as they can serve as valuable alternatives to more common motifs like morpholine. nih.gov The use of this building block can lead to the creation of novel spiro-heterocyclic scaffolds with potential applications in drug discovery. nih.govnih.gov For instance, spirocyclic oxetanes have been investigated for their potential to generate potent analogues of existing drugs. rsc.org

Application in Synthetic Method Development

Beyond its direct incorporation into target molecules, this compound and similar structures can serve as scaffolds for the development of new synthetic methodologies. The unique reactivity of the strained oxetane ring and the functionality of the pyrrolidinol system can be exploited to explore novel chemical transformations. For example, the development of efficient methods for the synthesis of oxetan-3-ones from readily available starting materials highlights the ongoing interest in accessing oxetane-containing building blocks. nih.gov The availability of such building blocks is crucial for their application in broader synthetic campaigns.

Influence of Oxetane and Pyrrolidine Moieties on Molecular Design Parameters

Conformational Rigidity and Structural Constraint

The oxetane ring imposes a significant degree of conformational rigidity on the molecule. nih.gov This rigidity can be advantageous in drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. nih.gov The defined three-dimensional shape of the oxetane can also be used to explore new chemical space and to block metabolically vulnerable sites within a larger molecule. nih.gov

Hydrogen Bonding Interactions and Acceptor Properties

The oxygen atom in the oxetane ring and the hydroxyl group on the pyrrolidine ring can both participate in hydrogen bonding interactions. The oxetane oxygen acts as a hydrogen bond acceptor, a property that is often sought in drug design to enhance binding affinity to biological targets. nih.govnih.gov The hydroxyl group of the pyrrolidinol can act as both a hydrogen bond donor and acceptor. pdx.edu This dual capability for hydrogen bonding further enhances the potential for strong and specific interactions with protein targets.

Impact on Basicity of Proximal Amines

The electron-withdrawing nature of the oxetane ring has a notable effect on the basicity of the adjacent pyrrolidine nitrogen. nih.govnih.gov This inductive effect reduces the electron density on the nitrogen atom, thereby lowering its pKa and making it less basic compared to a simple alkyl-substituted amine. masterorganicchemistry.com This modulation of basicity is a critical tool in medicinal chemistry for fine-tuning the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, reducing the basicity of an amine can decrease its interaction with acidic phospholipids (B1166683) in cell membranes, potentially leading to improved cell permeability and reduced off-target effects.

| Property | Influence of Oxetane Moiety | Influence of Pyrrolidine Moiety |

| Conformational Rigidity | High, due to the strained four-membered ring. nih.gov | Contributes to the overall defined 3D structure. |

| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor. nih.govnih.gov | Hydroxyl group acts as both a hydrogen bond donor and acceptor. pdx.edu |

| Basicity of Pyrrolidine Nitrogen | Decreased due to the inductive electron-withdrawing effect of the oxetane. nih.govnih.gov | The inherent basicity of the secondary amine is modulated. masterorganicchemistry.com |

Stereochemical Directing Effects

The stereochemical directing effects of a chiral auxiliary or building block are a cornerstone of asymmetric synthesis, enabling the selective formation of one stereoisomer over others. For a molecule like this compound, these effects would manifest in its ability to control the formation of new stereocenters during a chemical reaction. This control arises from the steric and electronic properties of the chiral molecule, which create a diastereomeric transition state with a lower energy for the formation of the desired product.

Although specific examples detailing the diastereoselectivities achieved with this compound as a directing group are not readily found in the current body of scientific literature, we can hypothesize its potential role based on the behavior of similar chiral pyrrolidine derivatives. Chiral pyrrolidines are widely used as catalysts and auxiliaries in a variety of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Hypothetical Stereochemical Influence in a Nucleophilic Addition:

Consider a hypothetical scenario where the hydroxyl group of this compound is used to tether a prochiral electrophile. The subsequent nucleophilic attack would be influenced by the steric bulk of the oxetanyl-pyrrolidine scaffold. The oxetane ring, being a rigid four-membered heterocycle, would create a significant steric bias, shielding one face of the electrophile and directing the incoming nucleophile to the opposite face. This would result in the preferential formation of one diastereomer.

The efficiency of such a directing effect is typically quantified by the diastereomeric excess (d.e.), which measures the excess of one diastereomer over the other.

Data on Related Chiral Pyrrolidine Systems:

To illustrate the principle of stereochemical direction by chiral pyrrolidines, the following table summarizes data for reactions where related, well-studied chiral pyrrolidine derivatives have been employed as chiral auxiliaries or catalysts. It is important to note that this data does not directly involve this compound but serves to demonstrate the potential for high levels of stereocontrol achievable with this class of compounds.

| Chiral Pyrrolidine Derivative | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |

| (S)-2-(Methoxymethyl)pyrrolidine (SMP) | Alkylation | Cyclohexanone | Iodomethane | >95:5 d.r. |

| (S)-Proline | Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 97:3 e.r. |

| (S)-Diphenylprolinol Silyl Ether | Michael Addition | Propanal | Nitroethylene | 99:1 e.r. |

This table presents illustrative data for well-established chiral pyrrolidine derivatives to demonstrate the concept of stereochemical control. It does not represent data for this compound.

Further research and publication of experimental data are necessary to fully characterize and understand the specific stereochemical directing effects of this compound in advanced organic synthesis. The unique combination of the chiral pyrrolidinol core and the oxetane substituent holds promise for the development of novel stereoselective methodologies.

Analytical Methodologies for Comprehensive Characterization of Chiral Oxetanylpyrrolidines

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating enantiomers and assessing the chemical and chiral purity of substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the analysis of chiral oxetanylpyrrolidines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the enantiomeric excess (ee) of chiral compounds, offering high resolution and sensitivity. nih.gov The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for a broad range of chiral molecules, including those with amine and alcohol functional groups. nih.govnih.gov

For a compound like (R)-1-(Oxetan-3-YL)pyrrolidin-3-OL, a normal-phase or polar organic elution mode on a carbamate-derivatized polysaccharide column would be a suitable starting point for method development. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Table 1: Representative HPLC Conditions for Chiral Analysis of Pyrrolidinol Derivatives

| Parameter | Condition |

| Column | Chiral Cellulose or Amylose-based CSP (e.g., Lux Cellulose-2, Chiralpak AD-H) |

| Mobile Phase | Isocratic elution with Hexane/Isopropanol/Diethylamine or pure Methanol/Ethanol nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV at 210-230 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for chiral separations, noted for its high efficiency and speed. However, due to the low volatility and polar nature of pyrrolidinol compounds, derivatization is often required prior to analysis. The hydroxyl and secondary amine groups can be converted into less polar esters or silyl ethers to improve thermal stability and chromatographic behavior.

Following derivatization, the resulting compounds are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The difference in interactions between the enantiomeric derivatives and the chiral phase allows for their separation and quantification.

Table 2: Typical GC Parameters for Chiral Purity Analysis of Derivatized Amines/Alcohols

| Parameter | Condition |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic anhydride (TFAA) |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based, such as Beta DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 220 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful and "green" alternative to HPLC for chiral separations. jiangnan.edu.cn It uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents and often leads to faster separations and higher efficiency. Polysaccharide-based CSPs are also the most common columns used in SFC for enantiomeric resolution. The addition of a small amount of a polar co-solvent, or "modifier," such as methanol or ethanol, is necessary to modulate analyte retention and achieve separation.

Table 3: Illustrative SFC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Immobilized Polysaccharide-based CSP |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5-40% Methanol) |

| Flow Rate | 1 - 4 mL/min |

| Back Pressure | 100 - 200 bar |

| Column Temperature | 35 - 50 °C |

| Detection | UV or Mass Spectrometry (MS) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure and connectivity of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for the structural elucidation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of both the oxetane (B1205548) and pyrrolidine (B122466) rings and their substitution pattern.

¹H NMR: The proton spectrum would show distinct signals for the protons on the oxetane ring, typically in the 4.5-5.0 ppm region, and the pyrrolidine ring protons at various shifts between 1.5 and 3.5 ppm. The methine proton adjacent to the hydroxyl group (H-3) would likely appear around 4.0-4.5 ppm.

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to each carbon atom in the structure. The carbons of the oxetane ring would resonate downfield (around 70-80 ppm), while the pyrrolidine carbons would appear at distinct chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for unambiguous assignment of the entire structure.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C2/C5 | 2.5 - 3.2 (m) | ~55-65 |

| Pyrrolidine C3 | ~4.3 (m) | ~70 |

| Pyrrolidine C4 | 1.8 - 2.2 (m) | ~35 |

| Oxetane C2'/C4' | 4.6 - 4.8 (t) | ~75 |

| Oxetane C3' | 3.6 - 3.9 (m) | ~60 |

Note: These are estimated values based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, electrospray ionization (ESI) would likely be used, which would show a prominent signal for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₁₃NO₂). LC-MS combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of the compound's purity and confirming the molecular weight of the main peak and any impurities.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Calculated Exact Mass | 143.09463 |

| Ionization Mode | ESI (Positive) |

| Expected Ion (HRMS) | [M+H]⁺ = 144.10191 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the characterization of this compound, providing critical information about the presence of specific functional groups and structural features. The IR spectrum of this compound is expected to exhibit a combination of vibrational modes characteristic of its constituent oxetane and pyrrolidine rings, as well as the hydroxyl group.

The analysis of the oxetane ring in the infrared spectrum is primarily focused on its ring-puckering motion. Oxetane, a four-membered ring molecule, demonstrates a significant ring-puckering vibration. researchgate.net High-resolution far-infrared spectroscopy has been employed to study this motion in detail. For the fundamental ring-puckering transition of oxetane, the band origin has been determined to be at 52.920327(11) cm⁻¹. researchgate.net The rovibrational spectrum of oxetane, when measured at high resolution, reveals that the low-frequency ring puckering mode at approximately 53 cm⁻¹ can couple with other vibrational modes. umanitoba.ca This coupling can lead to the appearance of numerous hot and combination bands in the spectrum. umanitoba.ca The infrared spectrum of oxetane-containing compounds can also exhibit characteristic bands related to C-O and C-C stretching vibrations within the ring. For instance, the C-O asymmetric stretch (ν23) and the C-C symmetric stretch (ν6) in oxetane are found around 1008 cm⁻¹ and 1033 cm⁻¹, respectively. umanitoba.ca

The pyrrolidine moiety also presents a distinct set of absorption bands. The infrared spectra of pyrrolidine and its derivatives have been studied to understand their molecular conformation and vibrational properties. dtic.mil Key spectral features for the pyrrolidine ring include N-H stretching, C-H stretching, and various bending and rocking modes. In gaseous pyrrolidine, the N-H stretch is observed, though it can be weak. dtic.milresearchgate.net The C-H stretching vibrations for pyrrolidine are typically found in the region of 2900–3000 cm⁻¹. researchgate.net The presence of both axial and equatorial conformers in the gas phase can be indicated by the appearance of multiple peaks in the N-H overtone spectrum. dtic.mil

For this compound, the presence of the hydroxyl (-OH) group will introduce a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, which are often subject to hydrogen bonding. The C-O stretching vibration of the secondary alcohol will also be present, typically in the 1000-1200 cm⁻¹ region.

A hypothetical IR data table for this compound, based on the characteristic absorptions of its functional groups, is presented below.

| Frequency Range (cm⁻¹) | Assignment | Functional Group/Ring |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl |

| 2850-2960 | C-H Stretch | Pyrrolidine and Oxetane |

| ~1450 | C-H Bend | Pyrrolidine and Oxetane |

| 1000-1200 | C-O Stretch | Secondary Alcohol, Oxetane |

| ~950 | Ring Puckering Overtone | Oxetane |

| ~850 | C-C Stretch | Oxetane |

This table summarizes the expected key vibrational modes. The exact positions and intensities of these bands can be influenced by intermolecular interactions and the specific conformational state of the molecule.

Circular Dichroism (CD) for Chiral Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for the stereochemical analysis of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a molecule in solution. spectroscopyeurope.combath.ac.uk For a chiral molecule like this compound, CD spectroscopy can be a valuable tool for confirming its enantiomeric purity and studying its conformational preferences.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Enantiomers will exhibit CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com This characteristic makes CD an excellent method for distinguishing between enantiomers and determining the absolute configuration of a chiral center. The technique is particularly useful for studying chiral molecules that lack a UV chromophore, as vibrational circular dichroism (VCD) can be employed, which originates from vibrational transitions. spectroscopyeurope.com

In the context of this compound, the chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring and the inherent chirality of the substituted oxetane ring. The CD spectrum would be influenced by the electronic transitions associated with the chromophores present in the molecule, which in this case are primarily the n → σ* transitions of the nitrogen and oxygen atoms.

The application of CD spectroscopy to chiral heterocyclic compounds has been well-documented. For instance, it has been used to study chiral interactions in host-guest complexes involving chiral ammonium salts and achiral crown ethers. nih.gov The induced CD spectra in these systems can reveal details about the nature of the non-covalent interactions and the conformation of the complex. While this compound does not possess a strong chromophore, the electronic transitions of the heteroatoms can still give rise to a measurable CD signal. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule through empirical rules or by comparison with theoretical calculations.

To enhance the CD signal of molecules with weak chromophores, derivatization with a chromophoric group can be employed. This approach introduces a new chromophore into the molecule, which can then exhibit a strong CD signal that is dependent on the stereochemistry of the original chiral center.

A hypothetical table summarizing the expected CD spectral characteristics for this compound is provided below.

| Wavelength Region (nm) | Type of Transition | Expected Sign of Cotton Effect for (R)-enantiomer |

| 190-220 | n → σ* (N, O) | Positive or Negative |

| < 190 | σ → σ* | Positive or Negative |

The specific signs and intensities of the Cotton effects would need to be determined experimentally and could be further elucidated through computational modeling.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. nih.gov For this compound, a single-crystal X-ray diffraction study would provide a detailed picture of its molecular architecture, including the puckering of both the oxetane and pyrrolidine rings and the relative orientation of the substituents.

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When the wavelength of the X-rays used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be determined. For organic compounds containing only light atoms (C, H, N, O), the anomalous scattering effect is very weak. researchgate.net However, with modern diffractometers and data processing techniques, it is often possible to determine the absolute configuration of light-atom structures with high confidence.

The conformation of the five-membered pyrrolidine ring is a key structural feature. Pyrrolidine rings are not planar and exist in puckered conformations, typically described as envelope or twist forms. nih.gov The specific puckering mode is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov For example, in proline derivatives, the puckering can be controlled by the substituents at the C-4 position. nih.gov Similarly, the four-membered oxetane ring is also puckered, and the degree of puckering is influenced by its substituents. acs.org X-ray crystallography would precisely define these puckering parameters for this compound.

A successful X-ray crystallographic analysis requires the growth of a high-quality single crystal of the compound. This can sometimes be a challenging step, especially for small, polar molecules. Co-crystallization with a chiral molecule of known absolute configuration can be a strategy to facilitate crystallization and aid in the determination of the absolute configuration of the target molecule. nih.gov

A table summarizing the type of structural information that would be obtained from an X-ray crystallographic study of this compound is presented below.

| Structural Parameter | Information Obtained |

| Absolute Configuration | Unambiguous assignment of the (R) configuration at C3 of the pyrrolidine ring. |

| Ring Conformation | Precise puckering parameters for both the pyrrolidine and oxetane rings. |

| Bond Lengths and Angles | Accurate measurements of all interatomic distances and angles. |

| Torsional Angles | Detailed information on the relative orientation of substituents. |

| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice. |

Advanced Sample Preparation Techniques for Analytical Studies

Solvent Extraction and Clean-up Strategies

Effective sample preparation is crucial for obtaining reliable and accurate results in the analytical characterization of this compound. Given its polar nature, containing hydroxyl and amine functional groups, appropriate solvent extraction and clean-up strategies are necessary to isolate the compound from complex matrices and remove interfering substances.

Solvent Extraction:

Liquid-liquid extraction (LLE) is a common technique for separating compounds based on their differential solubility in two immiscible liquid phases. rsc.org For a polar compound like this compound, which is likely soluble in water and polar organic solvents, the choice of extraction solvent is critical. A standard approach for extracting polar compounds from aqueous solutions involves using a more polar organic solvent such as ethyl acetate or dichloromethane. However, due to the compound's polarity, multiple extractions may be necessary to achieve good recovery. libretexts.org

A particular challenge with polar solvents like DMF or DMSO, which might be used in the synthesis of this compound, is their miscibility with both water and common organic extraction solvents. This can lead to difficulties in phase separation and poor extraction efficiency. rochester.edu A sequential extraction method using a series of separatory funnels can be a more efficient way to remove such polar aprotic solvents. rochester.edu

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE. organomation.com For a basic compound like this compound, a cation-exchange SPE cartridge can be employed. Under acidic conditions, the protonated amine group will bind to the sorbent, allowing neutral and acidic impurities to be washed away. The desired compound can then be eluted with a basic solution. nih.gov

Clean-up Strategies:

Following initial extraction, further clean-up steps may be required to remove residual impurities. Dispersive solid-phase extraction (d-SPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding a small amount of sorbent to the extract to remove specific types of interferences. researchgate.net For example, a sorbent like primary secondary amine (PSA) can be used to remove acidic impurities.

A summary of potential extraction and clean-up strategies is provided in the table below.

| Technique | Principle | Application for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents. | Extraction from aqueous solutions using polar organic solvents like ethyl acetate. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Cation-exchange SPE for selective isolation and concentration. |

| Dispersive Solid-Phase Extraction (d-SPE) | Removal of interferences by adding sorbent to the extract. | Use of PSA sorbent to remove acidic impurities. |

Derivatization for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a particular analytical technique. researchgate.net For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) analysis and to enhance its detectability in various analytical methods. sigmaaldrich.com

The presence of a hydroxyl group and a secondary amine in this compound makes it a polar and relatively non-volatile compound, which can lead to poor peak shape and thermal decomposition during GC analysis. Derivatization of these functional groups can significantly improve its chromatographic behavior. mdpi.com

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the molecule. sigmaaldrich.com

Acylation: Acylation involves the reaction of the hydroxyl and amine groups with an acylating agent, such as a perfluoroacyl anhydride (e.g., pentafluoropropionic anhydride). This process introduces an acyl group, which can improve volatility and also enhance the response of electron capture detectors (ECD) in GC analysis. nih.gov

Alkylation: Esterification of the hydroxyl group is a form of alkylation that can increase the volatility of the compound. gcms.cz

For liquid chromatography (LC) analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives. researchgate.net

The choice of derivatization reagent depends on the specific analytical method and the desired outcome. A table summarizing common derivatization approaches for this compound is provided below.

| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |

| Silylation | BSTFA | -OH, -NH | Increase volatility for GC |

| Acylation | Pentafluoropropionic anhydride | -OH, -NH | Increase volatility and enhance ECD response for GC |

| Alkylation (Esterification) | Diazomethane | -OH | Increase volatility for GC |

| Fluorophore Labeling | FMOC-Cl | -NH | Enhance detection in LC with fluorescence detection |

Computational Chemistry and Theoretical Investigations of R 1 Oxetan 3 Yl Pyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes of Oxetane-Pyrrolidine Systems

The oxetane (B1205548) ring, a four-membered heterocycle, possesses significant ring strain (approximately 106 kJ/mol) and adopts a slightly puckered conformation. nih.govillinois.edu The degree of puckering can be influenced by substituents. acs.org This inherent strain and the presence of the oxygen atom make oxetanes interesting motifs in drug design, often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties. nih.govbeilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of such systems. nih.gov These calculations can identify the most stable conformers and the energy barriers between them. For the pyrrolidine (B122466) ring in similar systems, two primary puckering modes, Cγ-exo and Cγ-endo, are known to exist, and the energy difference between these conformers is often small, allowing for dynamic interconversion. researchgate.net The presence of the bulky oxetane group and the hydroxyl group on the pyrrolidine ring will create specific steric and electronic interactions that favor certain conformations.

Interactive Data Table: Predicted Low-Energy Conformers of (R)-1-(Oxetan-3-YL)pyrrolidin-3-OL Note: The following data is illustrative and based on typical computational results for similar heterocyclic systems. Actual values would be derived from specific quantum mechanical calculations.

| Conformer | Pyrrolidine Pucker | Oxetane Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | Cγ-exo | Puckered | 0.00 | N-C-C-O: ~15 |

| 2 | Cγ-endo | Puckered | 0.85 | N-C-C-O: ~-15 |

| 3 | Twist | Planar (Transition State) | 3.50 | N-C-C-O: ~0 |

Stereoelectronic Effects within the Oxetane and Pyrrolidine Ring Systems

Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the geometry and stability of both the oxetane and pyrrolidine rings.

In the pyrrolidine ring , the nitrogen lone pair and the C-N and C-C sigma bonds create a network of hyperconjugative interactions. The orientation of substituents can be influenced by effects such as the gauche effect, particularly when electronegative atoms like fluorine are present. nih.govbeilstein-journals.org In the case of this compound, the interaction between the nitrogen lone pair and the antibonding orbitals (σ) of adjacent C-C and C-O bonds will influence the ring's pucker. A generalized anomeric effect, arising from nN→σCO electron delocalization, can also be a significant factor in modulating the energetics and conformational bias. nih.govbeilstein-journals.org

The oxetane ring's geometry is also governed by stereoelectronic interactions. The presence of the oxygen atom introduces polarity and allows for hydrogen bond acceptance. nih.gov The strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane a potent Lewis base and hydrogen-bond acceptor. nih.gov Computational studies on similar cyclic ethers, like 1,3-dioxane, have shown the importance of hyperconjugative interactions, such as n(p)(O) -> σ*(C-C), in dictating conformational preferences. nih.govresearchgate.net These effects, along with the inherent ring strain, influence the bond lengths and angles within the oxetane moiety of the title compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a powerful tool for predicting the reactivity of molecules and the selectivity of their transformations. For this compound, theoretical calculations can help identify sites susceptible to nucleophilic or electrophilic attack and predict the outcomes of various reactions.

The high ring strain of the oxetane makes it susceptible to ring-opening reactions, typically under acidic conditions or in the presence of nucleophiles. beilstein-journals.orgresearchgate.net Computational models can elucidate the reaction mechanisms, determine activation energies, and predict the regioselectivity of such openings. For instance, DFT calculations can model the transition states of proton-catalyzed or Lewis acid-mediated ring-opening reactions, providing insights into which C-O bond is more likely to cleave.

Furthermore, the reactivity of the pyrrolidine ring can be assessed. The nitrogen atom's nucleophilicity and the reactivity of the hydroxyl group can be quantified using computational descriptors. Molecular Electron Density Theory (MEDT) can be employed to study potential cycloaddition reactions involving the heterocyclic system. mdpi.com By analyzing the global reactivity descriptors, one can determine whether the molecule will act as an electrophile or a nucleophile in a given reaction. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and intermolecular interactions. mdpi.com By simulating the molecule in a solvent, such as water, MD can reveal how the solvent molecules arrange around the solute and the nature of the hydrogen bonding network.

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: MD simulations can show the transitions between different low-energy conformations identified through static calculations, providing a more realistic view of the molecule's behavior in solution. semanticscholar.org

Analyze Hydrogen Bonding: The hydroxyl group and the oxygen and nitrogen atoms of the heterocyclic rings can act as hydrogen bond donors and acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds with surrounding water molecules or other solutes.

Predict Binding Modes: In the context of drug discovery, MD simulations are invaluable for studying the interaction of a ligand with its protein target. By docking this compound into the active site of a receptor and running an MD simulation, researchers can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity. mdpi.com The root-mean-square fluctuation (RMSF) can be analyzed to understand the flexibility of different parts of the molecule upon binding. mdpi.com

Interactive Data Table: Key Intermolecular Interactions from a Simulated Protein-Ligand Complex Note: This data is hypothetical and for illustrative purposes. Actual data would be generated from a specific MD simulation of the compound with a target protein.

| Interacting Residue (Protein) | Atom in Ligand | Interaction Type | Average Distance (Å) |

| ASP 120 | Hydroxyl H | Hydrogen Bond | 1.8 |

| TYR 85 | Oxetane O | Hydrogen Bond | 2.1 |

| PHE 150 | Pyrrolidine Ring | π-π Stacking | 3.5 |

| LEU 78 | Oxetane Ring | Hydrophobic | 3.8 |

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-OL?

A stereoselective synthesis requires chiral catalysts or resolving agents to ensure enantiomeric purity. Key steps include:

- Ring-opening of oxetane : Use nucleophilic reagents (e.g., pyrrolidine derivatives) under controlled conditions to retain stereochemistry .

- Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during coupling steps .

- Chromatographic purification : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers . Example workflow: Oxetan-3-amine + chiral pyrrolidin-3-ol precursor → coupling → deprotection → purification .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

Methodological approaches include:

- X-ray crystallography : Resolve the 3D structure to confirm the (R)-configuration .

- Circular Dichroism (CD) : Compare optical activity with known chiral standards .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to infer spatial arrangements .

Q. What purification techniques are optimal for isolating this compound with high enantiomeric excess (ee)?

- Chiral chromatography : Use high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) to achieve >98% ee .

- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to preferentially crystallize the (R)-enantiomer .

- Distillation : For intermediates, short-path distillation under reduced pressure minimizes racemization .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across in vitro and in vivo models be resolved?

Contradictions may arise from:

- Metabolic instability : Use LC-MS to identify metabolites and modify the oxetane ring for improved stability .

- Off-target effects : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify unintended targets .

- Species-specific differences : Compare receptor binding affinities across species using surface plasmon resonance (SPR) .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to minimize side products .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction efficiency .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Molecular docking : Simulate binding modes with enzymes (e.g., kinases) to identify stereospecific hydrogen bonds or steric clashes .

- Pharmacophore mapping : Compare (R)- and (S)-enantiomers using 3D-QSAR models to quantify stereochemical contributions to activity .

- Biological assays : Test enantiomers in cell-based assays (e.g., cAMP modulation) to correlate stereochemistry with functional outcomes .

Q. What analytical methods are critical for detecting degradation products of this compound under varying pH conditions?

- Stability studies : Incubate the compound in buffers (pH 2–12) and analyze via UPLC-QTOF to identify hydrolyzed or oxidized products .

- Mass spectrometry : Use HRMS to detect fragments (e.g., oxetane ring-opening products) .

- Forced degradation : Expose the compound to heat/light and profile degradation pathways using NMR and IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.